4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride

Beschreibung

Chemical Structure and Properties

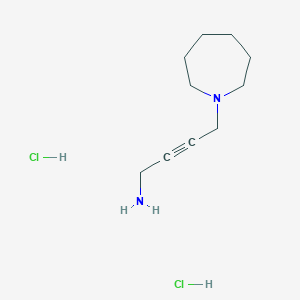

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride (CAS: 1396770-32-3) is a bicyclic amine derivative with an azepane (7-membered saturated ring) moiety and a terminal alkyne group. Its molecular formula is C₁₀H₁₉N₂Cl₂, and it is supplied as a crystalline solid with ≥99% purity . The compound is industrially relevant, finding applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its stability and high purity make it suitable for synthetic workflows requiring precise structural motifs.

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)but-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-2,4-5,7-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZSTCHIZHFFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.

Attachment of the Butynyl Chain: The butynyl chain is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Introduction of the Amine Group: The amine group is added via a nucleophilic substitution reaction.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications across several fields:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride exhibits significant antimicrobial properties. A study demonstrated an inhibition zone diameter against E. coli of 15 mm and against S. aureus of 18 mm, compared to control antibiotics like ampicillin which showed larger inhibition zones (20 mm for E. coli and 22 mm for S. aureus) .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its potential to interfere with signaling pathways involved in cell growth makes it a candidate for further exploration in cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution processes .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various compounds, including 4-(Azepan-1-yl)but-2-yn-1-aminedihydrochloride:

| Compound | E. coli (mm) | S. aureus (mm) |

|---|---|---|

| 4-(Azepan-1-yl)but-2-yn-1-aminedihydrochloride | 15 | 18 |

| Control (Ampicillin) | 20 | 22 |

The results indicate that while the compound shows promising activity, it is slightly less effective than traditional antibiotics .

Case Study 2: Anticancer Activity

In a study investigating its anticancer properties, researchers found that treatment with 4-(Azepan-1-yl)but-2-yn-1-aminedihydrochloride led to significant cell death in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

4-(Azepan-1-yl)aniline Dihydrochloride

- CAS: Not explicitly provided.

- Molecular Formula : Likely C₁₂H₁₇N₂Cl₂ (azepane + aniline backbone).

- Key Differences : Replaces the terminal alkyne group with an aniline (aromatic amine) group.

- Applications : Primarily used as a building block in organic synthesis, particularly for introducing azepane-aniline hybrid structures .

Levocetirizine Dihydrochloride

- CAS : 130018-87-0.

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl (piperazine ring, chlorophenyl, and carboxylate groups).

- Key Differences : Contains a piperazine ring instead of azepane and lacks an alkyne group.

- Applications : Antihistamine used to treat allergies. Pharmacological activity stems from histamine H₁ receptor antagonism .

Ethyl 4-ANPP (Hydrochloride)

- CAS: Not explicitly provided.

- Molecular Formula : C₂₁H₂₈N₂·2HCl (piperidine core, phenethyl, and ethyl substituents).

- Key Differences : Piperidine ring with phenethyl and ethyl groups; structurally related to fentanyl precursors.

- Applications : Research and forensic standard for opioid analog analysis .

Functional Analogues

Valtorcitabine Dihydrochloride

Comparative Data Table

Research Findings and Pharmacological Insights

- Reactivity : The alkyne group in 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride enables click chemistry applications, unlike Levocetirizine or Ethyl 4-ANPP, which lack this functionality .

- Stability : The crystalline form of this compound ensures long-term storage stability (similar to Ethyl 4-ANPP, which is stable for ≥5 years at -20°C) .

Biologische Aktivität

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an azepane ring, a butynyl chain, and an amine group, which contribute to its unique properties. Research has indicated that it may exhibit antimicrobial and anticancer activities, making it a candidate for further exploration in therapeutic applications.

Structural Overview

The chemical structure of this compound can be represented as follows:

This compound consists of:

- Amines : Contributing to its reactivity and interaction with biological targets.

- Azepane Ring : A seven-membered nitrogen-containing ring that may influence its pharmacological profile.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 207.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various compounds, including derivatives of this compound. The results demonstrated:

- Inhibition Zone Diameter : Measured against E. coli and S. aureus.

| Compound | E. coli (mm) | S. aureus (mm) |

|---|---|---|

| 4-(Azepan-1-yl)but-2-yn-1-aminedihydrochloride | 15 | 18 |

| Control (Ampicillin) | 20 | 22 |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

The proposed mechanism includes:

- Inhibition of Cell Proliferation : By interfering with the signaling pathways involved in cell growth.

- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Research Findings

A recent study focused on the structure-activity relationship (SAR) of azepane derivatives found that modifications to the azepane ring significantly affect biological activity, enhancing the compound's anticancer properties.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 4-chloro-2-butyn-1-amine with azepane in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux to form the tertiary amine intermediate.

- Step 2 : Treat the intermediate with anhydrous HCl in ethanol to precipitate the dihydrochloride salt.

- Optimization : Adjust molar ratios (e.g., 1:1.2 for azepane to 4-chloro-2-butyn-1-amine), temperature (80–100°C), and reaction time (12–24 hours). Monitor via TLC or HPLC for completion.

- Reference : Similar dihydrochloride salt syntheses involve amine alkylation followed by HCl treatment .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Techniques :

- 1H/13C NMR : Identify protons on the azepane ring (~δ 1.5–2.5 ppm for methylene groups) and the alkyne moiety (characteristic absence of sp³ C-H signals).

- FT-IR : Confirm NH stretching (~3200–3400 cm⁻¹) and alkyne C≡C stretching (~2100–2260 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Cl⁻ interactions).

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Highly soluble in water and polar solvents (e.g., methanol, DMSO) due to ionic dihydrochloride form. Limited solubility in non-polar solvents.

- Stability :

- pH : Stable in acidic conditions (pH 3–6); avoid alkaline environments to prevent deprotonation.

- Temperature : Store at –20°C to prevent decomposition; avoid prolonged exposure to >40°C.

Advanced Research Questions

Q. How can computational models predict the binding interactions of this compound with biological targets?

- Methodology :

- Docking simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or ion channels). Focus on the azepane ring’s conformational flexibility and alkyne’s potential for covalent bonding.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Data Analysis : Compare binding free energies (ΔG) and hydrogen-bonding patterns with experimental IC₅₀ values.

- Reference : Computational approaches are validated for analogous bioactive amines .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Approach :

- Multi-model refinement : Use SHELXL to refine alternative conformations of the azepane ring and alkyne moiety .

- Twinned data correction : Apply TwinRotMat or PLATON to deconvolute overlapping reflections in case of crystal twinning.

Q. How does the azepane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- Steric effects : The seven-membered azepane ring introduces steric hindrance, slowing SN2 reactions at the alkyne-adjacent carbon.

- Electronic effects : The amine group enhances nucleophilicity, favoring SN1 pathways in polar solvents.

Q. What analytical workflows are recommended for detecting degradation products in long-term stability studies?

- Workflow :

- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Monitor for dehydrochlorination products (m/z shifts –36/–38).

- Forced degradation : Expose to heat (60°C), light (UV-A), and oxidative stress (H₂O₂) to identify labile sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.